molecular formula C12H11F4N3 B11732584 1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11732584
M. Wt: 273.23 g/mol
InChI Key: NAGHMFFQNITOQB-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of fluorinated groups and the pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H11F4N3/c13-9-1-2-11(14)8(3-9)4-17-10-5-18-19(6-10)7-12(15)16/h1-3,5-6,12,17H,4,7H2

InChI Key

NAGHMFFQNITOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNC2=CN(N=C2)CC(F)F)F

Origin of Product

United States

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